

Cross-Validation of DL-Propargylglycine Effects with Genetic Knockouts: A Comparative Guide

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Compound of Interest

Compound Name: *DL-Propargylglycine hydrochloride*

Cat. No.: *B596159*

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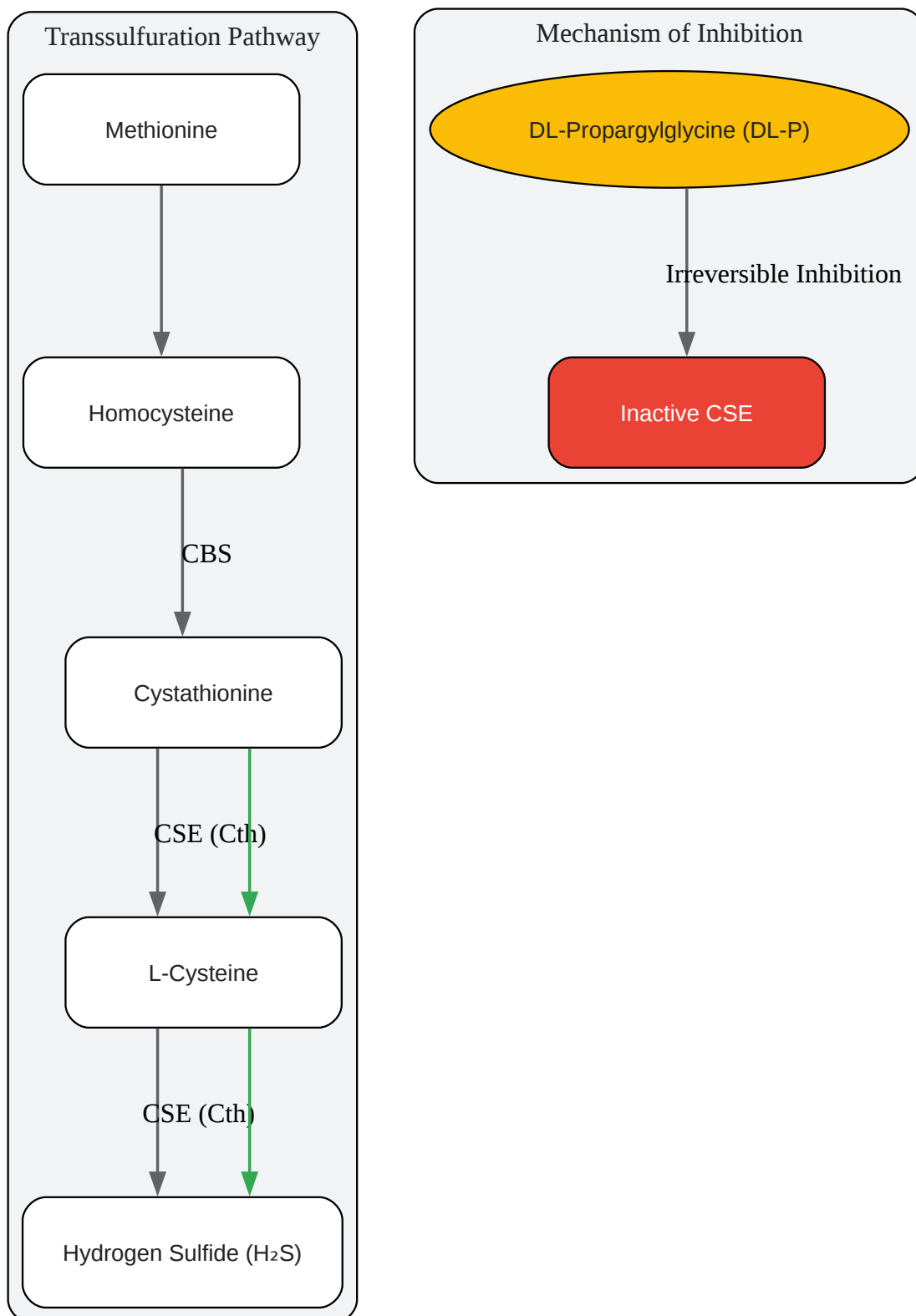
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of DL-Propargylglycine (DL-P), a known inhibitor of cystathionine γ -lyase (CSE), with the phenotypes observed in CSE genetic knockout (Cth^{-/-}) animal models. By juxtaposing data from both chemical and genetic interventions, this document offers a robust validation of CSE's role in various physiological and pathological processes.

Mechanism of Action: Pharmacological Inhibition vs. Genetic Deletion

DL-Propargylglycine is an irreversible inhibitor of cystathionine γ -lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of cysteine and hydrogen sulfide (H₂S). Its mechanism involves covalent modification of the pyridoxal phosphate (PLP) cofactor at the enzyme's active site, leading to inactivation. Genetic knockout of the Cth gene, which encodes for the CSE enzyme, provides a parallel model of CSE deficiency, allowing for a direct comparison of effects stemming from the absence of CSE activity.

Signaling Pathway of CSE Inhibition by DL-Propargylglycine





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